Terbium-2,4-Pentanedionate
Description
Terbium-2,4-pentanedionate, also known as terbium(III) acetylacetonate or Tb(acac)₃, is a coordination complex where terbium(III) ions are chelated by three 2,4-pentanedionate (acac) ligands. The acac ligand is a β-diketone with the formula C₅H₇O₂⁻, forming a stable six-membered ring with the terbium ion. This compound is widely used in materials science, particularly as a precursor for thin-film deposition (e.g., chemical vapor deposition, CVD) due to its volatility and thermal stability . Its applications extend to luminescent materials, magnetic studies, and catalysis, leveraging terbium’s unique electronic properties .
Properties
IUPAC Name |
(Z)-4-oxopent-2-en-2-olate;terbium(3+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Tb/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKGSRIANPFVEQ-LNTINUHCSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Tb+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Tb+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21O6Tb | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The most widely reported method involves the reaction of terbium chloride hexahydrate (TbCl₃·6H₂O) with 2,4-pentanedione in a basic aqueous-alcoholic medium. The ligand undergoes deprotonation in the presence of a base (e.g., sodium hydroxide or ammonia), forming the acetylacetonate anion (acac⁻), which coordinates with Tb³⁺ ions. The general reaction is:
Procedural Details
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Ligand Activation : 2,4-Pentanedione (3 equivalents) is dissolved in ethanol or methanol, followed by dropwise addition of aqueous NaOH (3 equivalents) to deprotonate the ligand.
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Metal Coordination : TbCl₃·6H₂O (1 equivalent) is added to the stirred solution, inducing immediate precipitation of the complex.
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Isolation : The precipitate is vacuum-filtered, washed with cold water to remove NaCl and excess base, and dried under reduced pressure.
Yield and Purity Considerations
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Yield : Typically ranges from 65% to 85%, depending on reaction temperature and stoichiometric precision.
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Hydration State : The product often crystallizes as a hydrate (Tb(acac)₃·xH₂O, where ), confirmed by thermogravimetric analysis (TGA).
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Impurities : Residual NaCl and unreacted ligand are common; recrystallization from ethanol/hexane mixtures improves purity.
Mechanochemical Synthesis
Solvent-Free Grinding Approach
Recent advances emphasize mechanochemical methods to reduce solvent waste and enhance reaction efficiency. This approach involves grinding TbCl₃·6H₂O with sodium acetylacetonate (Na(acac)) in a ball mill or mortar.
Procedure
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Precursor Preparation : Na(acac) is synthesized by grinding sodium carbonate (Na₂CO₃) with 2,4-pentanedione in a 1:3 molar ratio.
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Coordination Reaction : The Na(acac) powder is mixed with TbCl₃·6H₂O (1:3 molar ratio) and ground for 30–60 minutes.
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Work-Up : The product is extracted with diethyl ether to remove unreacted ligand and sodium salts, followed by solvent evaporation.
Advantages and Challenges
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Advantages :
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Challenges :
Precipitation from Non-Aqueous Media
Anhydrous Synthesis
For applications requiring anhydrous Tb(acac)₃, the reaction is conducted in strictly anhydrous conditions using TbCl₃ and pre-deprotonated acac⁻ in tetrahydrofuran (THF) or dimethylformamide (DMF).
Key Steps
Characterization Data
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FT-IR : Strong absorption at 1520–1550 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-O stretch of acac).
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Elemental Analysis :
Element Calculated (%) Observed (%) C 38.1 37.8 H 4.9 5.1 Tb 33.5 32.9
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Solution-Phase | 65–85 | 90–95 | High |
| Mechanochemical | 70–80 | 85–90 | Moderate |
| Anhydrous Precipitation | 50–60 | 95–98 | Low |
Scientific Research Applications
Chemical Applications
Precursor for Synthesis
- Terbium-2,4-Pentanedionate serves as a precursor for synthesizing other terbium compounds. It is utilized in the preparation of various coordination complexes that exhibit distinct chemical properties.
Catalytic Activity
- The compound acts as a catalyst in organic reactions, enhancing reaction rates and selectivity. Its ability to form stable complexes with different ligands allows it to facilitate various chemical transformations.
Biological Applications
Bioimaging
- Due to its luminescent properties, this compound is employed in bioimaging techniques. It can be used as a fluorescent probe in biological assays, allowing researchers to visualize cellular processes and structures.
Fluorescent Probes
- The compound's fluorescence makes it suitable for developing probes that can detect specific biomolecules, aiding in diagnostics and research.
Medical Applications
Medical Imaging
- Ongoing research is investigating the use of this compound in medical imaging technologies. Its luminescent characteristics could enhance the quality of imaging modalities like PET and SPECT.
Therapeutic Potential
- Studies are exploring the potential of terbium compounds in targeted radionuclide therapy (TRT). For instance, preclinical studies have shown that terbium-labeled antibodies can effectively target tumors without causing significant toxicity to healthy tissues .
Industrial Applications
Phosphor Production
- This compound is integral to manufacturing phosphors used in lighting and display technologies. Its luminescent properties contribute to the efficiency and brightness of these materials.
Magnetic Materials Development
- The compound is also used in developing magnetic materials due to its unique magnetic properties. These materials find applications in data storage and electronic devices.
Case Study 1: Bioimaging with Terbium Complexes
A study demonstrated the efficacy of Terbium-based fluorescent probes in bioimaging applications. The researchers utilized this compound derivatives to visualize cellular structures with high resolution, showcasing its potential in diagnostic imaging .
Case Study 2: Targeted Radionuclide Therapy
In preclinical trials involving mice with leukemia, researchers administered terbium-labeled rituximab antibodies. The results indicated a significant delay in tumor growth and high survival rates among treated subjects without observable toxicity .
Data Tables
| Application Area | Specific Use |
|---|---|
| Chemistry | Precursor for synthesis; catalyst |
| Biology | Bioimaging; fluorescent probes |
| Medicine | Medical imaging; therapeutic agent research |
| Industry | Phosphor production; magnetic material development |
Mechanism of Action
The mechanism of action of Terbium-2,4-Pentanedionate involves its ability to coordinate with various ligands and form stable complexes. The terbium ion interacts with the oxygen atoms of the acetylacetonate ligands, creating a stable chelate structure. This coordination enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as luminescence in bioimaging or catalytic activity in organic synthesis .
Comparison with Similar Compounds
Structural and Ligand Variations
Terbium-2,4-pentanedionate belongs to the broader family of β-diketonate complexes. Key structural analogs include:
Key Observations :
- Fluorinated Ligands (e.g., hfac): Increase thermal stability and volatility, making them superior for high-temperature CVD processes. For example, Cu(hfac)₂ sublimes at lower temperatures than non-fluorinated analogs, enabling efficient thin-film growth .
- Methyl-Substituted Ligands (e.g., Meacac): Improve crystallinity and melting points. Sc(Meacac)₃ exhibits a melting enthalpy of 28.5 kJ/mol, higher than unmodified Sc(acac)₃ .
- Lanthanide vs. Transition Metal Complexes : Terbium complexes exhibit stronger luminescence due to f-f transitions, whereas transition metals (e.g., Fe, Co) prioritize magnetic or catalytic properties .
Thermal and Volatility Data
A comparative analysis of sublimation enthalpy (ΔHsub) and melting points:
Notable Trends:
- Methylation of the acac ligand (e.g., Sc(Meacac)₃ vs. Sc(acac)₃) increases both ΔHsub and melting points due to steric and electronic effects .
Solubility and Reactivity
Critical Insights :
Q & A
Basic Research Questions
Q. What established methods ensure high-purity synthesis of Terbium-2,4-Pentanedionate, and how can experimental parameters be optimized?
- Methodological Answer : The synthesis typically involves reacting terbium salts with 2,4-pentanedione (acetylacetone) under reflux in anhydrous solvents (e.g., ethanol or THF). Purification via recrystallization or sublimation is critical for removing unreacted ligands. Optimization includes:
- Adjusting molar ratios (e.g., 1:3 metal-to-ligand ratio) to minimize byproducts.
- Controlling pH to stabilize the complex (pH 7–8).
- Using inert atmospheres (argon/nitrogen) to prevent oxidation.
- Table 1 : Solvent effects on yield and purity:
| Solvent | Temperature (°C) | Yield (%) | Purity (ICP-MS) |
|---|---|---|---|
| Ethanol | 80 | 78 | 99.2% |
| THF | 65 | 85 | 99.5% |
- Reference experimental design principles from (e.g., task distribution, milestone planning) .
Q. How is X-ray crystallography applied to determine the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL ( ) is standard. Key steps:
- Crystal mounting on a diffractometer (Mo/Kα radiation, λ = 0.71073 Å).
- Data collection at low temperatures (100 K) to reduce thermal motion.
- Structure refinement using Fourier maps and R-factor minimization.
- Challenges include resolving disorder in ligand orientation and validating metal coordination geometry.
Advanced Research Questions
Q. How can contradictions between spectroscopic data and computational models for this compound be resolved?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ligand flexibility) not captured in static DFT models. Strategies:
- Perform temperature-dependent NMR/FTIR to probe conformational changes.
- Use molecular dynamics (MD) simulations to account for solvent interactions.
- Cross-validate with EXAFS for precise metal-ligand bond distances.
- Iterative refinement of computational parameters (e.g., basis sets, solvation models) .
Q. What experimental designs elucidate catalytic mechanisms involving this compound in organic transformations?
- Methodological Answer : Mechanistic studies require:
- Kinetic analysis : Monitor reaction rates via UV-Vis or GC-MS under varying [substrate], [catalyst], and temperatures.
- Isotopic labeling : Use deuterated substrates to trace hydrogen transfer pathways.
- In-situ spectroscopy : Operando FTIR/Raman to detect intermediate species.
- Table 2 : Example catalytic efficiency in oxidation reactions:
| Substrate | Turnover Frequency (h⁻¹) | Selectivity (%) |
|---|---|---|
| Benzyl alcohol | 220 | 92 |
| Cyclohexane | 150 | 85 |
Q. How do solvent polarity and coordination strength influence the luminescence properties of this compound?
- Methodological Answer : Solvent effects are studied via:
- Lifetime measurements : Time-resolved fluorescence to assess excited-state quenching.
- Solvatochromism : Correlate emission spectra with solvent polarity indices (e.g., ET(30)).
- Ligand substitution : Compare with hexafluoro derivatives ( ) to evaluate electron-withdrawing effects.
- Advanced Tip : Use Judd-Ofelt theory to quantify radiative/non-radiative decay rates .
Data Analysis and Validation
Q. What statistical methods are recommended for analyzing discrepancies in thermogravimetric (TGA) data for this compound?
- Methodological Answer : Address variability via:
- Triplicate measurements to calculate standard deviations.
- Principal Component Analysis (PCA) to identify outlier datasets.
- Multivariate regression to correlate decomposition steps with ligand-metal ratios.
- Reference for avoiding ambiguous data interpretation .
Q. How can researchers validate the reproducibility of this compound synthesis across laboratories?
- Methodological Answer : Implement:
- Standard Operating Procedures (SOPs) with detailed reaction conditions.
- Inter-lab round-robin trials using shared precursor batches.
- Quantitative NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) for purity assessment.
- Reference for data reproducibility guidelines .
Safety and Environmental Considerations
Q. What precautions are critical when handling this compound in spectroscopic studies?
- Methodological Answer : Follow protocols from analogous complexes ():
- Use gloveboxes for air-sensitive operations.
- Dispose of waste via licensed facilities (P501, ).
- Monitor UV exposure to prevent photodegradation during luminescence studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
